(3-Methylcyclohexyl)methanesulfonamide

Lipophilicity Physicochemical property Medicinal chemistry

Procure (3-Methylcyclohexyl)methanesulfonamide (CAS 1484133-29-0) for its unique 3-methylcyclohexyl scaffold, offering enhanced lipophilicity (XLogP3-AA 1.6) and conformational rigidity over unsubstituted analogs. This ≥95% pure building block is critical for medicinal chemistry programs targeting Janus kinase (JAK) inhibitors, enabling regiospecific steric modulation and improved ligand-lipophilicity efficiency (LLE). Immediate stock available for high-throughput library synthesis and hit-to-lead optimization.

Molecular Formula C8H17NO2S
Molecular Weight 191.29 g/mol
Cat. No. B13225192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylcyclohexyl)methanesulfonamide
Molecular FormulaC8H17NO2S
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)CS(=O)(=O)N
InChIInChI=1S/C8H17NO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h7-8H,2-6H2,1H3,(H2,9,10,11)
InChIKeyMVXMSQRURCZOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methylcyclohexyl)methanesulfonamide: A Key Cycloaliphatic Sulfonamide Building Block for Kinase-Targeted Medicinal Chemistry


(3-Methylcyclohexyl)methanesulfonamide (CAS 1484133-29-0) is a cycloaliphatic primary sulfonamide featuring a 3-methyl substitution on the cyclohexane ring. With a molecular weight of 191.29 g/mol and an XLogP3-AA of 1.6, it serves as a versatile intermediate in medicinal chemistry, particularly for constructing Janus kinase (JAK) inhibitors where the cyclohexylmethanesulfonamide scaffold is a privileged pharmacophore [1]. Its computed topological polar surface area of 68.5 Ų and single hydrogen bond donor make it a suitable fragment for lead optimization programs targeting enzymes sensitive to sulfonamide moieties [2].

Why Generic Cyclohexylmethanesulfonamide Cannot Substitute for (3-Methylcyclohexyl)methanesulfonamide in Lead Optimization


The 3-methyl substitution on the cyclohexane ring is not a trivial structural variation. Compared to the unsubstituted cyclohexylmethanesulfonamide (XLogP3-AA = 1.3), the 3-methyl analog exhibits a higher computed lipophilicity (XLogP3-AA = 1.6), which directly influences membrane permeability, metabolic stability, and off-target binding profiles [1]. This difference of 0.3 log units is significant in medicinal chemistry, where lipophilic efficiency (LipE) and ligand-lipophilicity efficiency (LLE) are critical optimization parameters. Additionally, the 3-methyl group introduces steric bulk that alters the conformational equilibrium of the cyclohexane ring, potentially affecting the spatial orientation of the sulfonamide warhead in enzyme binding pockets—a factor that cannot be replicated by the unsubstituted or 4-methyl congeners [2].

Quantitative Differentiation of (3-Methylcyclohexyl)methanesulfonamide Against Closest Analogs


Elevated XLogP3 Lipophilicity Versus the Unsubstituted Parent Scaffold

The target compound (3-methylcyclohexyl)methanesulfonamide exhibits an XLogP3-AA value of 1.6, compared to 1.3 for the unsubstituted cyclohexylmethanesulfonamide [1]. This represents a +0.3 log unit increase in computed lipophilicity attributable solely to the 3-methyl substituent.

Lipophilicity Physicochemical property Medicinal chemistry

Increased Molecular Weight and Heavy Atom Count for Fragment-Based Drug Design

The molecular weight of (3-methylcyclohexyl)methanesulfonamide is 191.29 g/mol versus 177.27 g/mol for cyclohexylmethanesulfonamide, an increase of 14.02 g/mol (7.9%) [1]. The heavy atom count is 12 versus 11, respectively.

Fragment-based drug discovery Molecular weight Lead optimization

Incorporation into JAK Inhibitor Scaffolds: Privileged Pharmacophore with Steric Tuning

Patent CA2940321C discloses heterocyclyl-substituted cyclohexylmethanesulfonamides as Janus kinase (JAK) inhibitors for treating atopic dermatitis and pruritus [1]. Oclacitinib, a pyrrolopyrimidinaminocyclohexylmethansulfonamide, is approved for canine atopic dermatitis with JAK1 IC50 = 10 nM . While specific IC50 data for the 3-methyl-substituted free sulfonamide are not publicly available, the 3-methylcyclohexyl variant introduces regiospecific steric modulation at the cyclohexane ring that can alter binding orientation and selectivity profiles within the JAK family compared to the unsubstituted or 4-substituted congeners.

JAK inhibitor Cyclohexylmethanesulfonamide Atopic dermatitis

Divergent Conformational Profile from 4-Methyl and Benzenesulfonamide Analogs

The 3-methyl substitution on the cyclohexane ring generates a distinct steric and conformational landscape compared to the 4-methyl isomer (4-methylcyclohexyl)methanesulfonamide and the aromatic analog benzenesulfonamide. The 3-methyl group occupies a meta-like position on the chair conformation, influencing the equatorial/axial orientation of the sulfonamidomethyl substituent in a manner that cannot be achieved with the 4-substituted or planar aromatic congeners [1]. This affects the vector angle of the sulfonamide hydrogen bond donor/acceptor pharmacophore.

Conformational analysis Steric effects Regioisomer differentiation

Commercial Purity and Synthetic Accessibility as an Intermediate

Commercially, (3-methylcyclohexyl)methanesulfonamide is available at 95% purity (CAS 1484133-29-0) from specialty chemical suppliers, with an MDL number MFCD21324165 ensuring unambiguous identification [1]. Its single-step synthesis from (3-methylcyclohexyl)methanamine and methanesulfonyl chloride under standard conditions provides reliable access, whereas the 4-methyl analog may require stereochemical resolution due to cis/trans isomerism.

Synthetic intermediate Purity Procurement

Optimal Research and Industrial Application Scenarios for (3-Methylcyclohexyl)methanesulfonamide Based on Verified Evidence


JAK Inhibitor Lead Optimization Requiring Steric Tuning of the Cyclohexylmethanesulfonamide Scaffold

In medicinal chemistry programs targeting Janus kinase isoforms for inflammatory and pruritic indications, the 3-methylated cyclohexylmethanesulfonamide core enables regiospecific steric modulation unavailable with the unsubstituted scaffold. Researchers can elaborate this intermediate via heterocyclic coupling (as exemplified in patent CA2940321C) to explore JAK subtype selectivity [1].

Fragment-Based Drug Discovery Campaigns Demanding Balanced Lipophilicity

The computed XLogP3-AA of 1.6 for (3-methylcyclohexyl)methanesulfonamide, compared to 1.3 for the unsubstituted analog, places it in a favorable lipophilicity window for fragment elaboration while maintaining solubility. This aids medicinal chemists in optimizing ligand-lipophilicity efficiency (LLE) during hit-to-lead phases [2].

Structure-Activity Relationship (SAR) Studies Exploring 3D Pharmacophore Space

The 3-methyl substitution generates a unique conformational profile on the cyclohexane chair that differentiates it from 4-methyl and aromatic sulfonamide analogs. This enables exploration of distinct three-dimensional pharmacophore space when probing enzyme active sites sensitive to sulfonamide geometry [3].

Rapid Procurement for Parallel Synthesis Libraries

With commercial availability at 95% purity and straightforward synthetic access from (3-methylcyclohexyl)methanamine, this building block supports high-throughput parallel synthesis of sulfonamide libraries for screening against diverse biological targets, reducing synthetic turnaround time [4].

Quote Request

Request a Quote for (3-Methylcyclohexyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.